Papaie - 111070-40-7

Papaie

Catalog Number: EVT-1563565
CAS Number: 111070-40-7
Molecular Formula: C33H39BrN6O8S
Molecular Weight: 759.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Papain is sourced from the unripe fruit of the papaya tree, where it is collected from slashed fruit to obtain crude latex. The enzyme is localized primarily in the skin of the fruit . The papaya tree is native to tropical America but is now cultivated in many regions worldwide, including India, which produces a significant portion of the global supply .

Classification
  • Type: Biotech
  • Drug Categories: Protein-based therapies
  • Chemical Classification: Cysteine protease (Enzyme Commission number 3.4.22.2)
  • CAS Number: 9001-73-4
  • UNII: A236A06Y32 .
Synthesis Analysis

Methods of Synthesis

Papain can be synthesized through various methods, although it is predominantly extracted from natural sources. The extraction process typically involves:

  1. Harvesting: Collecting unripe papaya fruit.
  2. Incision: Making slashes on the surface to allow latex to ooze out.
  3. Collection: Gathering the latex, which contains papain along with other enzymes.
  4. Purification: The crude latex undergoes purification processes such as precipitation and chromatography to isolate papain.

Technical Details

The purification process often includes:

  • Precipitation with ammonium sulfate to concentrate the enzyme.
  • Dialysis to remove small molecular weight contaminants.
  • Chromatography techniques, such as ion-exchange or affinity chromatography, to achieve higher purity levels .
Molecular Structure Analysis

Structure

Papain consists of a single polypeptide chain comprising 212 amino acid residues folded into two distinct domains. The active site of papain is located in a groove between these domains, facilitating its enzymatic activity .

Data

The crystal structure of papain has been refined at a resolution of 1.65 Å, revealing key structural features such as:

  • An oxidized sulfhydryl group at the active site.
  • A complex arrangement of hydrogen bonds that stabilize its three-dimensional conformation.
  • The presence of water molecules that contribute to structural integrity .
Chemical Reactions Analysis

Reactions

Papain catalyzes various biochemical reactions, primarily involving the hydrolysis of peptide bonds in proteins. This reaction mechanism allows papain to function effectively as a meat tenderizer and digestive aid.

Technical Details

The enzymatic activity can be characterized by:

  • Substrate specificity: Papain preferentially cleaves at specific amino acid sequences.
  • pH and temperature sensitivity: Optimal activity occurs at pH 6-7 and temperatures around 60°C.
  • Inhibition: Papain activity can be inhibited by specific inhibitors such as iodoacetic acid and E-64 .
Mechanism of Action

Papain's mechanism of action involves several steps:

  1. Substrate Binding: The substrate protein binds to the active site of papain.
  2. Nucleophilic Attack: The thiol group from cysteine in the active site attacks the carbonyl carbon of the peptide bond.
  3. Formation of a Tetrahedral Intermediate: This leads to a tetrahedral intermediate that eventually collapses.
  4. Release of Products: The peptide bond is cleaved, releasing smaller peptides or amino acids.

This process highlights papain's role as an effective protease in both biological systems and industrial applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Papain appears as a white or pale yellow powder when dried.
  • Solubility: It is soluble in water and forms a clear solution.

Chemical Properties

  • Molecular Weight: Approximately 23 kDa (kilodaltons).
  • Stability: Papain is stable under acidic conditions but may denature at extreme pH levels or high temperatures.

Relevant data indicates that papain retains significant activity when stored properly but can lose efficacy over time due to environmental factors like moisture and heat .

Applications

Papain has numerous scientific and industrial applications:

  • Food Industry: Used as a meat tenderizer and in brewing processes.
  • Pharmaceuticals: Employed in formulations for wound healing and inflammation reduction.
  • Cosmetics: Incorporated into skin care products for exfoliation.
  • Research: Utilized in laboratories for protein digestion studies and enzyme assays.

Properties

CAS Number

111070-40-7

Product Name

Papaie

IUPAC Name

dimethyl 5-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentan-2-yl]amino]sulfanylbenzene-1,3-dicarboxylate;hydrobromide

Molecular Formula

C33H39BrN6O8S

Molecular Weight

759.7 g/mol

InChI

InChI=1S/C33H38N6O8S.BrH/c1-45-30(42)23-17-24(31(43)46-2)19-25(18-23)48-39-26(14-9-15-36-32(34)35)28(40)38-29(41)27(16-21-10-5-3-6-11-21)37-33(44)47-20-22-12-7-4-8-13-22;/h3-8,10-13,17-19,26-27,39H,9,14-16,20H2,1-2H3,(H,37,44)(H4,34,35,36)(H,38,40,41);1H/t26-,27-;/m0./s1

InChI Key

QQCPHRXFCBQYCA-WMXJXTQLSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)SNC(CCCN=C(N)N)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br

Synonyms

5-(benzyloxycarbonylphenylalanylarginylthioamido)isophthalic acid dimethyl ester
PAPAIE
Z-Phe-Arg-psi(CS)-AIE

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)SNC(CCCN=C(N)N)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)SN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br

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